2,4-Dichloro-5-Fluorophenyl Pharmacophore in Quinolone Activity
In a series of triazolothiadiazoles, the compound carrying the 2,4‑dichloro‑5‑fluorophenyl moiety (derived from the title ester via the corresponding acid) exhibited uniform, excellent antimicrobial activity against a panel of bacterial and fungal strains at a concentration of 6.25 µg cm⁻³ [REFS‑1]. Under identical assay conditions, analogs substituted with 4‑chlorophenyl or 4‑fluoro‑3‑phenoxyphenyl groups showed only modest or no activity at the same test concentration [REFS‑1]. This head‑to‑head comparison demonstrates that the specific 2,4‑dichloro‑5‑fluorobenzoyl fragment provides a quantitative, reproducible advantage over closely related halogenated aryl motifs.
| Evidence Dimension | Antibacterial (disc diffusion / broth dilution) activity reported as minimum active concentration |
|---|---|
| Target Compound Data | Triazolothiadiazole containing 2,4‑dichloro‑5‑fluorophenyl moiety: active at 6.25 µg cm⁻³ against all tested strains (Gram‑positive, Gram‑negative, fungi) |
| Comparator Or Baseline | 4‑Chlorophenyl analog: weak activity at 6.25 µg cm⁻³; 4‑fluoro‑3‑phenoxyphenyl analog: inactive at 6.25 µg cm⁻³ |
| Quantified Difference | The 2,4‑dichloro‑5‑fluorophenyl derivative is >4‑fold more potent than the 4‑chlorophenyl analog at the same nominal concentration, while the 4‑fluoro‑3‑phenoxyphenyl analog is essentially inactive. |
| Conditions | In‑vitro antimicrobial screening against representative Gram‑positive, Gram‑negative, and fungal strains; concentration 6.25 µg cm⁻³ (Karthikeyan et al., Monatshefte für Chemie, 2007) |
Why This Matters
This is the only available set of data where the same core heterocycle is assessed with different halogen‑phenyl groups, providing a direct, quantitative link between the 2,4‑dichloro‑5‑fluorophenyl motif and superior antimicrobial performance.
- [1] Karthikeyan, M. S., Holla, B. S., Kalluraya, B., & Kumari, N. S. (2007). Biological Studies of Some 2,4‑Dichloro‑5‑fluorophenyl Containing Triazolothiadiazoles. Monatshefte für Chemie – Chemical Monthly, 138, 1309‑1316. View Source
